molecular formula C14H10BrN5O3 B2476031 (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327575-52-9

(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2476031
CAS RN: 1327575-52-9
M. Wt: 376.17
InChI Key: FFJALTHSMJCQQB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN5O3 and its molecular weight is 376.17. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity and Anticancer Properties

  • Compounds structurally related to (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been synthesized and tested for their cytotoxicity against human cancer cell lines. Some of these compounds exhibited good inhibitory abilities on Hep-G2 cells, showing promise as potential anticancer agents (Nguyễn et al., 2020).

Antimicrobial Activity

  • Related compounds have been synthesized and tested for their antibacterial activity. They showed potential as competitive agents against broad-spectrum antibiotics, indicating their usefulness in combatting multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Insecticidal Applications

  • Analogues containing 1,3,4-oxadiazole rings have been synthesized and tested for insecticidal activities. Some showed good effectiveness against the diamondback moth, suggesting potential applications in pest control (Qi et al., 2014).

In Silico Drug-likeness Properties

  • Studies have been conducted on the in silico drug-likeness properties of related compounds. The findings suggest that these compounds possess excellent drug-likeness properties, indicating their potential for further pharmaceutical development (Pandya et al., 2019).

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O3/c15-11-2-1-10(22-11)14(21)20-6-8(7-20)13-18-12(19-23-13)9-5-16-3-4-17-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJALTHSMJCQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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